molecular formula C13H7N3O B15197209 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one CAS No. 4671-09-4

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one

Cat. No.: B15197209
CAS No.: 4671-09-4
M. Wt: 221.21 g/mol
InChI Key: FMCYQYPHLJBLFT-UHFFFAOYSA-N
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Description

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one: is a heterocyclic compound that features a triazole ring fused to an acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2,3-triazole derivatives with acridine derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole or acridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to intercalate with DNA.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property makes it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 6H-(1,2,3)Triazolo(4,5,1-de)quinolin-6-one
  • 6H-(1,2,3)Triazolo(4,5,1-de)phenanthridin-6-one

Uniqueness

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. Compared to similar compounds, it may offer enhanced stability and reactivity, making it particularly valuable in various research applications.

Properties

CAS No.

4671-09-4

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9(16),10,12,14-heptaen-8-one

InChI

InChI=1S/C13H7N3O/c17-13-8-4-1-2-7-11(8)16-12-9(13)5-3-6-10(12)14-15-16/h1-7H

InChI Key

FMCYQYPHLJBLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C4N2N=NC4=CC=C3

Origin of Product

United States

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